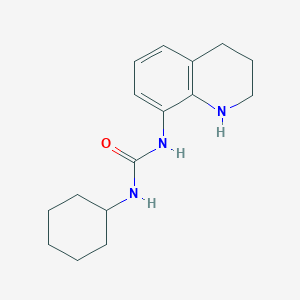

3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

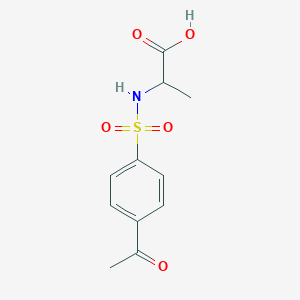

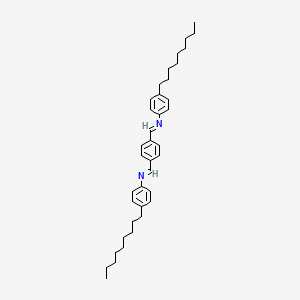

3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea is a chemical compound with the IUPAC name N-cyclohexyl-N’-(1,2,3,4-tetrahydro-5-quinolinyl)urea . It has a molecular weight of 273.38 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea is 1S/C16H23N3O/c20-16(18-12-6-2-1-3-7-12)19-15-10-4-9-14-13(15)8-5-11-17-14/h4,9-10,12,17H,1-3,5-8,11H2,(H2,18,19,20) . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis

3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea is a powder that is stored at room temperature . Its molecular weight is 273.38 .Scientific Research Applications

Synthesis and Reactivity :

- Elkholy and Morsy (2006) described the synthesis of tetrahydroquinoline derivatives by reacting cyclohexanone with various compounds, including urea. This demonstrates the compound's role in the synthesis of complex organic structures (Elkholy & Morsy, 2006).

- Bischoff, Schroeder, and Gründemann (1982) discussed the Nitrile Carboxamide Rearrangement involving cyclohexanone-2-carboxamide and cyan amide to form various urea derivatives, highlighting the chemical transformations of similar compounds (Bischoff, Schroeder, & Gründemann, 1982).

Enantioselective Synthesis :

- Xu, Zhang, and Jacobsen (2014) detailed the synthesis of chiral tetrahydroisoquinolines using a chiral sulfinamido urea catalyst. This research underscores the compound's utility in creating enantioselective products, crucial in pharmaceutical synthesis (Xu, Zhang, & Jacobsen, 2014).

Development of Pharmacologically Active Compounds :

- Schmidt et al. (2011) synthesized novel chroman and tetrahydroquinoline ureas and evaluated them as TRPV1 antagonists, indicating potential in drug development (Schmidt et al., 2011).

Biginelli-type Synthesis :

- Kolosov, Kulyk, Al-Ogaili, and Orlov (2015) explored the synthesis of tetrahydroquinazolin-2,5(1H,6H)-diones using ureas, demonstrating the compound's relevance in diverse organic synthesis methods (Kolosov, Kulyk, Al-Ogaili, & Orlov, 2015).

Anti-Acetylcholinesterase Activity :

- Vidaluc, Calmel, Bigg, Carilla, and Briley (1995) synthesized ureas and assessed their anti-acetylcholinesterase activity, indicating potential applications in treating diseases like Alzheimer's (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Central Nervous System and Cardiovascular System Effects :

- Pandey, Mukesh, Kumar, and Trivedi (2008) evaluated compounds for their effects on the CNS and CVS, showcasing the compound's potential in medical research (Pandey, Mukesh, Kumar, & Trivedi, 2008).

Formation of Heterocycles :

- Bischoff and Schroeder (1983) discussed the formation of heterocycles using cyano-cyclohexenyl-urea, again highlighting the compound's role in complex organic chemistry (Bischoff & Schroeder, 1983).

SARS-CoV-2 Proteins Interaction :

- Krysantieva, Voronina, and Safin (2023) synthesized a tetrahydroquinazoline derivative and investigated its interaction with SARS-CoV-2 proteins, suggesting potential applications in antiviral research (Krysantieva, Voronina, & Safin, 2023).

Supramolecular Gelators :

- Braga, d’Agostino, D’Amen, Grepioni, Genovese, Prodi, and Sgarzi (2013) synthesized quinoline urea derivatives and investigated their gelator behavior, highlighting potential applications in material science (Braga, d’Agostino, D’Amen, Grepioni, Genovese, Prodi, & Sgarzi, 2013).

Mechanism of Action

Target of Action

The primary targets of 3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Biochemical Pathways

As research progresses, we can expect to gain a better understanding of the pathways this compound affects and their downstream effects .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea’s action are currently unknown. As research continues, we will gain a better understanding of these effects .

properties

IUPAC Name |

1-cyclohexyl-3-(1,2,3,4-tetrahydroquinolin-8-yl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O/c20-16(18-13-8-2-1-3-9-13)19-14-10-4-6-12-7-5-11-17-15(12)14/h4,6,10,13,17H,1-3,5,7-9,11H2,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPGGTZSLHZYIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=CC=CC3=C2NCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

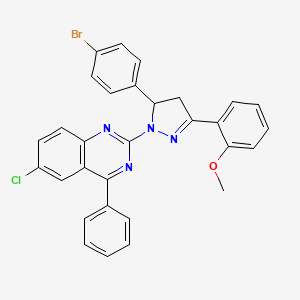

![9-butyl-10-[(1E)-3-[(1E)-3-[(1E)-3-[(10E)-9-butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1,6,8(15),11,13-pentaen-10-ylidene]prop-1-en-1-yl]-5,5-dimethylcyclohex-2-en-1-ylidene]prop-1-en-1-yl]-4-methyl-3-oxa-9-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),7,9,11,13-hexaen-9-ium; tetrafluoroboranuide](/img/structure/B2796859.png)

![2-(ethylthio)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2796860.png)

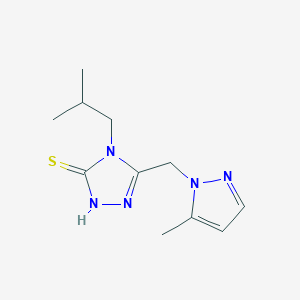

![Methyl 5-(((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2796870.png)

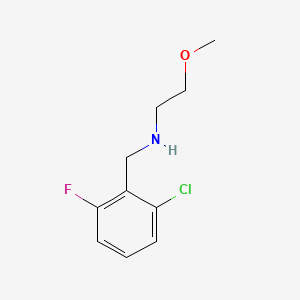

![ethyl 2-(8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2796871.png)